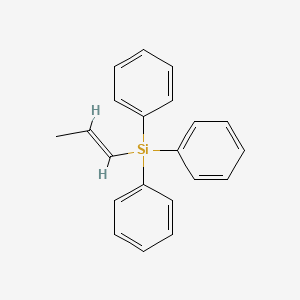

Triphenyl(prop-1-en-1-yl)silane

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20Si |

|---|---|

Molecular Weight |

300.5 g/mol |

IUPAC Name |

triphenyl-[(E)-prop-1-enyl]silane |

InChI |

InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-18H,1H3/b18-2+ |

InChI Key |

CEEPZHRRZOZEFC-LPRJTOQXSA-N |

Isomeric SMILES |

C/C=C/[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Triphenyl Prop 1 En 1 Yl Silane

Catalytic Isomerization Strategies

The isomerization of allyl triphenylsilane (B1312308) to triphenyl(prop-1-en-1-yl)silane represents a key transformation in organosilane chemistry. The use of tris(pentafluorophenyl)borane (B72294), B(C6F5)3, as a catalyst has proven to be a highly effective method for this conversion. nih.govacs.org This section delves into the specifics of this catalytic approach.

B(C6F5)3-Catalyzed Isomerization of Allyl Triphenylsilane

The B(C6F5)3-catalyzed isomerization provides a metal-free pathway to selectively form the E-isomer of this compound. nih.govacs.orgnih.govrsc.org

The efficiency of the isomerization of allyl triphenylsilane to this compound is influenced by several factors, including catalyst loading, temperature, solvent, and concentration. nih.govacs.orgnih.gov Initial studies identified that using 5 mol % of B(C6F5)3 in toluene (B28343) at 140°C for 48 hours under an argon atmosphere resulted in an 85% NMR yield and an 80% isolated yield of the desired product. nih.govacs.org The reaction exhibits high selectivity for the E-alkene isomer under these conditions. nih.govacs.org In the absence of the B(C6F5)3 catalyst, no isomerization is observed. nih.govacs.org

Further optimization studies on the analogous isomerization of allylbenzene (B44316) revealed that a higher catalyst loading of 10 mol % and a temperature of 150°C in toluene for 24 hours could achieve a 97% NMR yield. nih.govbath.ac.uk Solvents such as xylenes (B1142099) provided comparable yields, while anisole, chlorobenzene, and bromobenzene (B47551) resulted in lower conversions. nih.gov Reducing the catalyst loading, concentration, temperature, or reaction time from these optimized conditions had a negative impact on product formation. nih.gov

Table 1: Optimization of B(C6F5)3-Catalyzed Isomerization of Allyl Triphenylsilane

| Entry | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |

| 1 | 5 | Toluene | 140 | 48 | 80 (isolated) | 97:3 |

| 2 | 0 | Toluene | 140 | 48 | <2 | - |

Data sourced from references nih.govacs.org.

A significant advantage of the B(C6F5)3-catalyzed isomerization is the high degree of regioselectivity and stereoselectivity, favoring the formation of the thermodynamically more stable internal E-alkene. nih.govacs.org In the case of allyl triphenylsilane, the reaction proceeds with high selectivity to yield the (E)-triphenyl(prop-1-en-1-yl)silane isomer. nih.govacs.org This high E-selectivity is a consistent feature across a range of substrates under the optimized reaction conditions. nih.govnih.gov The proposed mechanism for this isomerization involves pathways such as hydride abstraction, 1,2-hydride shift, and 1,3-hydride shift. nih.gov

One-Pot Synthetic Sequences Incorporating Isomerization

The B(C6F5)3-catalyzed isomerization of allyl silanes can be integrated into one-pot, two-step synthetic sequences, enhancing the synthetic utility of the resulting alkenyl silanes. nih.govacs.org A notable application is the one-pot isomerization–Hiyama coupling, which allows for the synthesis of a diverse range of styrene (B11656) derivatives. nih.govacs.org This approach is particularly advantageous as it can accommodate Lewis basic functional groups that are not compatible with the direct B(C6F5)3-catalyzed isomerization of allyl benzenes. nih.govacs.org

In this one-pot process, the allyl silane (B1218182) is first isomerized to the corresponding alkenyl silane using the B(C6F5)3 catalyst. Following the isomerization, a palladium catalyst and a fluoride (B91410) source are introduced to facilitate a Hiyama cross-coupling reaction with an aryl halide. organic-chemistry.org This sequence enables the efficient construction of substituted styrenes from readily available starting materials. nih.govacs.org

Precursor-Based Synthesis and Related Organosilane Derivatives

The synthesis of this compound can also be approached through the modification of related organosilane precursors. This section explores the synthesis of a key building block, triphenyl(prop-2-yn-1-yl)silane.

Synthesis of Triphenyl(prop-2-yn-1-yl)silane via Grignard Reaction as a Related Building Block

Triphenyl(prop-2-yn-1-yl)silane serves as a valuable precursor and related building block in organosilane chemistry. Its synthesis is commonly achieved through a Grignard reaction. This involves the reaction of a propargyl Grignard reagent, such as propargyl bromide with magnesium, with triphenylchlorosilane. sciencemadness.orgresearchgate.netgelest.com The alkynyl Grignard reagent acts as a nucleophile, attacking the electrophilic silicon center of triphenylchlorosilane to form the new carbon-silicon bond. researchgate.netgelest.com It is crucial to use anhydrous conditions and pure reagents for this reaction to be successful. sciencemadness.org The Grignard reaction offers a versatile and widely used method for the formation of silicon-carbon bonds. gelest.com

General Approaches to Alkenylsilane Synthesis

The synthesis of alkenylsilanes, such as this compound, is accomplished through several general methodologies. These approaches provide access to a wide array of vinyl and allyl silanes, which are valuable intermediates in organic synthesis. The most prominent methods include the nucleophilic substitution of chlorosilanes, transition metal-catalyzed hydrosilylation of alkynes, and dehydrogenative silylation of alkenes.

Nucleophilic Substitution of Chlorosilanes

A foundational method for creating silicon-carbon bonds is through the nucleophilic substitution of halosilanes, most commonly chlorosilanes. libretexts.org This approach involves the reaction of an organometallic nucleophile, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with a chlorosilane. The strong polarity of the Si-Cl bond makes the silicon atom electrophilic and susceptible to attack by the carbon-based nucleophile, displacing the chloride ion.

For the synthesis of alkenylsilanes, an alkenyl Grignard or organolithium reagent is required. The general reaction is as follows:

R'₃Si-Cl + R-CH=CH-M → R'₃Si-CH=CH-R + MCl

Where R' is an organic substituent (e.g., phenyl), R is hydrogen or an organic substituent, and M is a metal such as Li or MgBr.

This method is versatile, and the reactivity of the chlorosilane can be tuned by the substituents on the silicon atom. A notable example is the zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents, which allows for the synthesis of a broad range of tetraorganosilanes under mild conditions. organic-chemistry.org The reaction of methylchlorosilanes with water is a related process that leads to the formation of siloxanes, highlighting the reactivity of the Si-Cl bond. wikipedia.org The precursors for these reactions, chlorosilanes, are typically synthesized by reacting silicon powder with methyl chloride gas. elkem.com

Transition Metal-Catalyzed Hydrosilylation

Transition metal-catalyzed hydrosilylation is a powerful and atom-economical method for synthesizing organosilanes. frontiersin.org This reaction involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon bond, such as that in an alkyne, to form an alkenylsilane. A wide range of transition metals, including platinum, rhodium, ruthenium, iron, cobalt, and nickel, can catalyze this transformation. frontiersin.orgepfl.ch

The hydrosilylation of alkynes can yield different regio- and stereoisomers depending on the catalyst, silane, and reaction conditions. The addition can be syn (cis) or anti (trans), and can result in the silyl (B83357) group being placed at the terminal (α-vinylsilane) or internal (β-vinylsilane) position of the resulting double bond. nih.gov For instance, the complex [Cp*Ru(MeCN)₃]PF₆ has been shown to catalyze the hydrosilylation of terminal alkynes to selectively afford α-vinylsilanes through a clean trans addition process. nih.gov In contrast, many catalysts lead to the linear (E)-β-vinylsilane as the major product. The development of catalysts based on earth-abundant metals like iron and cobalt is a significant area of research aimed at reducing the cost and environmental impact associated with precious metal catalysts. frontiersin.org

Table 1: Examples of Transition Metal-Catalyzed Hydrosilylation of Alkynes

| Catalyst System | Alkyne Substrate | Silane | Product Type | Key Finding |

| [Cp*Ru(MeCN)₃]PF₆ | Terminal Alkynes | Various | α-Vinylsilane | Catalyzes clean trans addition to form 1,1-disubstituted vinylsilanes. nih.gov |

| Fe catalyst with 2,9-diaryl-1,10-phenanthroline ligand | Aliphatic Alkynes | PhSiH₃ | 1,1-Disilylalkanes | Proceeds through anti-Markovnikov hydrosilylation followed by a second silylation. frontiersin.org |

| CoBr₂·Xantphos / NaBHEt₃ | Aliphatic Alkynes | Secondary Silane | Alkenylsilane | Operates through two distinct catalytic cycles involving a Co-H species. frontiersin.org |

| Nickel Pincer Complexes | Functionalized Alkenes | Ph₂SiH₂ | Alkylsilanes | Exhibits high chemoselectivity for the C=C bond in the presence of carbonyl groups. epfl.ch |

This table provides a summary of various catalytic systems and their applications in hydrosilylation reactions.

Dehydrogenative Silylation

Dehydrogenative silylation of alkenes has emerged as an attractive alternative for the synthesis of alkenylsilanes, as alkenes are generally less expensive and more accessible than the corresponding alkynes. mdpi.com This method involves the formation of a C-Si bond and a C-H bond with the concomitant release of dihydrogen (H₂), making it a highly atom-economical process. nih.gov

This reaction is typically catalyzed by transition metals such as rhodium, iridium, and ruthenium. mdpi.com More recently, earth-abundant metals like manganese and cobalt have also been employed. nih.govnih.gov A key challenge in dehydrogenative silylation is suppressing the competitive alkene hydrosilylation pathway, which would lead to the formation of an alkylsilane instead of the desired alkenylsilane. mdpi.com

Ruthenium complexes, for example, have been used for the regio- and stereoselective dehydrogenative silylation of alkenes to produce (E)-alkenylsilanes. mdpi.com Manganese-based catalysts have also been developed for the efficient conversion of aromatic and aliphatic alkenes into E-vinylsilanes and allylsilanes, respectively, at room temperature. nih.gov Some advanced methods combine photoredox catalysis, hydrogen-atom transfer (HAT), and cobalt catalysis to achieve the dehydrogenative silylation of alkenes under very mild conditions without the need for a sacrificial oxidant. nih.govbohrium.com

Table 2: Catalytic Systems for Dehydrogenative Silylation of Alkenes

| Catalyst System | Substrate | Product Type | Key Features |

| RuH₂(CO)(PPh₃)₃ / NBE | Alcohols and Alkenes | (E)-Alkenyl silyl-ether | Highly regio- and stereoselective sequential reaction. mdpi.com |

| fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] | Terminal Alkenes | E-Vinylsilanes and Allylsilanes | Additive-free process at room temperature; operates via two parallel pathways. nih.govchemrxiv.org |

| Photoredox/HAT/Cobalt Catalysis | Alkenes | Substituted Allylsilanes | Synergistic tricatalytic system; proceeds under mild conditions with high atom economy. nih.govbohrium.com |

This table summarizes different catalytic approaches for the dehydrogenative silylation of alkenes.

Chemical Reactivity and Transformative Utility of Triphenyl Prop 1 En 1 Yl Silane

Carbon-Carbon Bond-Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of modern synthetic chemistry. Triphenyl(prop-1-en-1-yl)silane serves as a competent partner in several such reactions, most notably in palladium-catalyzed cross-coupling and electrophilic substitution reactions.

Palladium-Catalyzed Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organosilanes and organic halides. acs.orgorganic-chemistry.org This reaction has gained prominence due to the stability, low toxicity, and ease of handling of organosilane reagents compared to other organometallic counterparts like organoboranes or organostannanes. nih.gov The activation of the relatively inert carbon-silicon bond, typically with a fluoride (B91410) source or a base, is a key step in the catalytic cycle, leading to a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.orgnih.gov

The Hiyama coupling of vinylsilanes, such as this compound, with aryl iodides demonstrates broad scope and functional group tolerance. acs.orgsioc-journal.cn The reaction stereospecifically couples the vinyl group to the aryl ring, preserving the geometry of the double bond in the final product. acs.org A variety of aryl iodides, bearing both electron-donating and electron-withdrawing substituents, can be successfully employed as coupling partners. nih.gov The use of an allylpalladium chloride dimer as a catalyst in the presence of an activator like tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF) has proven effective for these transformations. acs.org

Table 1: Examples of Hiyama Cross-Coupling Reactions

| Entry | Vinylsilane | Aryl Halide | Catalyst | Activator | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | This compound | Iodobenzene | [Pd(allyl)Cl]₂ | TASF | 1-Phenyl-1-propene | High |

| 2 | This compound | 4-Iodotoluene | [Pd(allyl)Cl]₂ | TASF | 1-(p-Tolyl)-1-propene | High |

This table is a representative example and specific yields may vary based on reaction conditions.

The nature of the substituents on the silicon atom significantly influences the efficiency of the Hiyama cross-coupling reaction. The triphenylsilyl group in this compound plays a crucial role. While organosilanes are generally stable, the activation step is critical for the transmetalation to occur. nih.govnih.gov The electron-withdrawing nature of the phenyl groups on the silicon atom can influence the ease of formation of the pentacoordinate silicate (B1173343) intermediate upon fluoride activation. organic-chemistry.org This activated intermediate possesses a more polarized Si-C bond, which facilitates the transfer of the vinyl group to the palladium(II) center in the catalytic cycle. nih.gov The steric bulk of the triphenylsilyl group can also play a role in the reaction kinetics and the stability of the organosilane starting material.

Electrophilic Substitution and Addition Reactions (e.g., bromination of vinylsilanes with stereochemical implications)

Vinylsilanes, including this compound, undergo electrophilic substitution and addition reactions. A key feature of these reactions is the β-effect, where the silicon group stabilizes a positive charge on the β-carbon atom through hyperconjugation. wikipedia.org This effect directs the incoming electrophile to the α-carbon and often leads to the loss of the silyl (B83357) group.

A notable example is the bromination of vinylsilanes. The reaction of vinylsilanes with bromine (Br₂) typically proceeds with retention of the double bond configuration. stackexchange.com This stereospecificity is a consequence of the reaction mechanism. The initial electrophilic attack of bromine on the double bond can form a bridged bromonium ion or a β-silyl carbocation. Subsequent anti-elimination of the silyl and bromide groups dictates the stereochemistry of the resulting vinyl bromide. stackexchange.comacs.org For instance, the bromination of a (Z)-vinylsilane generally yields a (Z)-vinyl bromide, while an (E)-vinylsilane produces an (E)-vinyl bromide. This stereochemical outcome is highly valuable in organic synthesis for the preparation of stereodefined alkenyl halides. organic-chemistry.org

Oxidation Reactions

The alkenyl moiety of this compound is susceptible to oxidation, providing a pathway to functionalized epoxide derivatives.

Stereospecific Epoxidation of the Alkenyl Moiety (e.g., with mCPBA to form trans-epoxides)

The epoxidation of the carbon-carbon double bond in this compound can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). acs.orgnih.gov This reaction is generally stereospecific, meaning the stereochemistry of the starting alkene is transferred to the resulting epoxide. masterorganicchemistry.com When this compound, which typically exists as a mixture of (E) and (Z) isomers, is subjected to epoxidation, the corresponding trans- and cis-epoxides are formed. acs.org The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" transition state, where the oxygen atom is delivered to one face of the double bond. masterorganicchemistry.comresearchgate.net In the case of the more stable (E)-isomer of this compound, the epoxidation with mCPBA will predominantly yield the trans-epoxide. acs.org These resulting silyl epoxides are versatile intermediates that can undergo further transformations. wikipedia.orgresearchgate.netrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tris(diethylamino)sulfonium difluorotrimethylsilicate |

| Iodobenzene |

| 1-Phenyl-1-propene |

| 4-Iodotoluene |

| 1-(p-Tolyl)-1-propene |

| 4-Nitroiodobenzene |

| 1-(4-Nitrophenyl)-1-propene |

| Bromine |

| meta-Chloroperoxybenzoic acid |

| (Z)-vinylsilane |

| (Z)-vinyl bromide |

| (E)-vinylsilane |

| (E)-vinyl bromide |

| trans-epoxide |

| cis-epoxide |

| silyl epoxide |

Integration into Broader Synthetic Strategies

The utility of this compound extends beyond its immediate properties, positioning it as a key component in wider synthetic plans. Its role as a stable yet reactive intermediate allows for its incorporation into multi-step sequences, leading to complex molecular architectures. Furthermore, the principles governing its reactivity are echoed in a variety of powerful organosilicon-based catalytic processes.

Function as a Versatile Alkenylsilane Intermediate for Diverse Derivatives

This compound serves as a highly valuable and versatile alkenylsilane intermediate, primarily because it can be synthesized efficiently and then converted into a range of other useful compounds. A key method for its formation is the B(C₆F₅)₃-catalyzed isomerization of the readily available allyl triphenyl silane (B1218182). nih.govacs.org This process is notable for its high E-selectivity, meaning it predominantly forms the trans isomer of the double bond, a feature that is often crucial for subsequent stereospecific reactions. nih.govcardiff.ac.uk

Once formed, this compound is a competent precursor for various transformations, including carbon-carbon bond formation and oxidation reactions. acs.orgcardiff.ac.uk Its utility has been demonstrated in one-pot, two-step procedures that combine the initial isomerization with a subsequent reaction, streamlining the synthesis of more complex molecules. nih.govresearchgate.net This approach avoids the need to isolate the intermediate alkenylsilane, improving efficiency and yield.

Two prominent examples of its derivatization are:

Hiyama Coupling: The alkenylsilane can participate in palladium-catalyzed Hiyama cross-coupling reactions with aryl iodides. nih.govacs.org This reaction forms a new carbon-carbon bond, linking the prop-1-en-1-yl group to an aromatic ring to produce substituted styrene (B11656) derivatives. nih.govacs.org This strategy is particularly useful for creating styrenes with Lewis basic functional groups that might not be compatible with other synthetic methods. nih.govresearchgate.net

Epoxidation: The double bond of this compound can be stereospecifically epoxidized. nih.govacs.org For instance, reaction with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding trans-epoxide as a single observable isomer, demonstrating the transfer of stereochemistry from the E-alkenylsilane to the product. nih.govacs.org

| Reaction | Starting Material | Reagents & Conditions | Product | Yield | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Isomerization | Allyl triphenyl silane | B(C₆F₅)₃ (5 mol %), Toluene (B28343), 140 °C, 48 h | This compound | 80% (isolated) | High E:Z selectivity (97:3). | nih.govacs.org |

| Hiyama Coupling | This compound & Aryl iodide | Pd(dba)₂ (4 mol %), n-Bu₄NF (2 equiv), 40 °C, 24 h | Substituted Styrene Derivative | Varies | Enables access to a broad range of styrene derivatives in a one-pot sequence. | nih.govacs.org |

| Epoxidation | This compound | mCPBA | trans-Epoxide | 65% (isolated) | Stereospecific reaction yielding a single isomer. | nih.govacs.org |

Related Organosilicon Catalysis and Reagent Applications

The chemistry of this compound is part of the broader field of organosilicon chemistry, which provides a host of powerful synthetic tools. wikipedia.orgchemscene.com These related applications often rely on the unique electronic properties of the silicon atom and its influence on adjacent functional groups.

Hydrosilylation: This is a fundamental process in organosilicon chemistry involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as in alkenes, alkynes, ketones, or imines. wikipedia.orgencyclopedia.pubnih.gov The reaction is a highly atom-economical method for creating organosilicon compounds and requires a catalyst, typically based on platinum group metals, although rhenium and other metals have also been employed. wikipedia.orgnih.gov Fluorinated triarylboranes like B(C₆F₅)₃ can also catalyze hydrosilylation reactions. acs.org The products, organosilanes, are valuable intermediates for further synthesis. nih.gov

Frustrated Lewis Pair (FLP) Hydrogenation: This emerging area of catalysis uses combinations of bulky Lewis acids and bases that are sterically hindered from neutralizing each other. rsc.orgyoutube.com This "frustrated" combination can activate small molecules, most notably hydrogen (H₂). rsc.orgrsc.org Boranes such as B(C₆F₅)₃ are common Lewis acids in FLP systems. nih.gov FLP chemistry has been applied to the metal-free hydrogenation of a variety of substrates, including the reduction of CO₂. nih.govnih.gov

C-C Bond Formation: Organosilicon reagents are pivotal in many carbon-carbon bond-forming reactions, which are central to organic synthesis. sigmaaldrich.comnumberanalytics.com The Hiyama coupling, mentioned previously, is a prime example where an organosilane is coupled with an organic halide in the presence of a palladium catalyst and an activator. cardiff.ac.uksigmaaldrich.com The low toxicity and stability of organosilicon compounds make them attractive alternatives to other organometallic reagents used in cross-coupling reactions. sigmaaldrich.com

Brook Rearrangements of Acylsilanes: The Brook rearrangement is the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. thieme-connect.dewikipedia.org This process is particularly common for acylsilanes, which contain a carbonyl group bonded directly to silicon. wikipedia.org When a nucleophile adds to the carbonyl carbon of an acylsilane, it forms an α-silyl alkoxide intermediate which can then undergo a Brook rearrangement to generate a silyl enol ether. thieme-connect.dewikipedia.org This rearrangement can be a key step in cascade or domino reactions, allowing for the rapid construction of complex molecular structures. thieme-connect.de It has also been explored for applications in photoaffinity labeling, where a UV-triggered photo-Brook rearrangement generates a reactive carbene intermediate. nih.govrsc.org

| Reaction Type | Description | Key Reagents/Catalysts | Significance | Reference |

|---|---|---|---|---|

| Hydrosilylation | Addition of a Si-H bond across an unsaturated bond (e.g., C=C, C=O). | Hydrosilanes (R₃SiH), Platinum-group metals, Rhenium complexes, B(C₆F₅)₃. | Atom-economical formation of organosilanes. | wikipedia.orgencyclopedia.pubnih.gov |

| FLP Hydrogenation | Metal-free activation of H₂ by sterically hindered Lewis acid/base pairs. | Bulky Lewis acids (e.g., B(C₆F₅)₃) and Lewis bases. | Enables hydrogenation of various substrates without transition metals. | rsc.orgrsc.org |

| C-C Bond Formation | Coupling of organosilicon compounds with organic electrophiles. | Organosilanes, Palladium catalysts, Activators (e.g., fluoride). | A low-toxicity and stable method for constructing carbon skeletons (Hiyama coupling). | sigmaaldrich.comsigmaaldrich.com |

| Brook Rearrangement | Intramolecular migration of a silyl group from carbon to oxygen. | Acylsilanes, Nucleophiles, Base or UV light. | Forms silyl enol ethers and enables cascade reaction sequences. | thieme-connect.dewikipedia.orgnih.gov |

Mechanistic Investigations of Reactions Involving Triphenyl Prop 1 En 1 Yl Silane

Mechanistic Hypotheses for Borane-Catalyzed Alkenylsilane Isomerization Processes

Borane-catalyzed isomerizations of alkenylsilanes represent a valuable tool for accessing stereodefined internal alkenes. The isomerization of allyl silanes to alkenyl silanes, for instance, can be catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). researchgate.net Mechanistic investigations, supported by computational studies, suggest that the isomerization of allyl silanes may proceed through multiple competing pathways analogous to those proposed for allyl benzenes. researchgate.net These pathways include:

Hydride Abstraction: The highly Lewis acidic borane (B79455) can directly abstract a hydride from the allylic position, generating a mixed allylic-carbenium ion. researchgate.net

1,2-Hydride Shift: A hydride shift can occur from the terminal position of the alkene to the borane complex. researchgate.net

1,3-Hydride Shift: A direct transfer of a hydride from the allylic position to the terminal carbon of the double bond. researchgate.net

These proposed mechanisms highlight the role of the borane catalyst in activating the substrate and facilitating the migration of the double bond. The resulting alkenyl silanes, such as triphenyl(prop-1-en-1-yl)silane, can then be utilized in subsequent reactions, for example, in one-pot, two-step processes involving Hiyama coupling to synthesize substituted styrene (B11656) derivatives. researchgate.net

The combination of borane catalysis with hydrosilanes has also emerged as a versatile system for various transformations, including the hydrosilylation of alkynes. nih.gov Mechanistic studies in this area reveal that the choice of silane (B1218182) can influence the reaction pathway, with tertiary silanes favoring the initial hydrosilylation of the alkyne and primary silanes favoring the subsequent hydrosilylation of the resulting vinylsilane. nih.gov This selectivity is attributed to kinetic differentiation between the two hydrosilylation steps. nih.gov

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms in the Context of Organosilanes

Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon bonds, and organosilanes have emerged as attractive coupling partners due to their low toxicity and stability. nih.govnih.govacs.org The general mechanism for these reactions involves a catalytic cycle comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.orgyoutube.com

| Step | Description |

|---|---|

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a palladium(II) complex. nih.govlibretexts.orgmdpi.com |

| Transmetalation | The organic group from the organosilane is transferred to the palladium(II) center, displacing the halide. nih.govlibretexts.orgmdpi.com |

| Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. nih.govlibretexts.orgmdpi.com |

A critical aspect of the mechanism involving organosilanes, including this compound, is the activation of the silicon-carbon bond for transmetalation. organic-chemistry.org Traditionally, this has been achieved using fluoride (B91410) activators to generate a hypervalent, pentacoordinate silicate (B1173343). nih.govacs.org However, recent studies have revealed an alternative fluoride-free pathway involving organosilanols. nih.govnih.govacs.org

In this paradigm, the organosilanol is deprotonated by a Brønsted base to form a silanolate. nih.govnih.govsigmaaldrich.com This silanolate then reacts with the palladium(II) complex to form a palladium silanolate intermediate, characterized by a key Si-O-Pd linkage. nih.govnih.govacs.org This intermediate has been identified as the resting state in some reaction mixtures and has been shown to be competent in thermal cross-coupling without the need for additional activators. nih.govacs.org This finding contradicts the long-held belief that a pentacoordinate silicate is a prerequisite for successful transmetalation of organosilanes. nih.govacs.org

The development of various protocols for generating the active silanolate species, including reversible and irreversible deprotonation, has expanded the scope and applicability of silicon-based cross-coupling reactions. nih.govnih.gov These methods allow for the coupling of a wide range of organosilanes, including alkenylsilanes, under milder conditions. nih.govnih.govsigmaaldrich.com

Stereochemical Pathways and Stereoselectivity Control in Alkenylsilane Transformations

The stereochemical outcome of reactions involving alkenylsilanes is a crucial consideration for their synthetic utility. In palladium-catalyzed cross-coupling reactions, the stereochemistry of the alkenylsilane is often retained in the product. This stereospecificity is a key advantage of these methods.

In the context of E1 elimination reactions, which can be relevant to certain transformations of silyl-substituted substrates, the Zaitsev product is generally favored. youtube.com Furthermore, E1 reactions are stereoselective, preferentially forming the more stable trans (E) isomer. youtube.com

For addition reactions to alkenes, the stereochemistry can be either syn or anti, depending on the reaction mechanism. masterorganicchemistry.com Syn-addition involves the formation of two new bonds on the same face of the pi bond, while anti-addition involves bond formation on opposite faces. masterorganicchemistry.com

The stereoselective reduction of alkynes is a common method for preparing stereodefined alkenes. youtube.com For example, catalytic hydrogenation using a "poisoned" palladium catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen to produce a cis (Z)-alkene. youtube.com This is because both hydrogen atoms are delivered from the surface of the metal catalyst to the same side of the alkyne. youtube.com Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, proceed through a radical anion intermediate and result in the formation of the more stable trans (E)-alkene. youtube.com

In rhodium-catalyzed reactions, both syn- and anti-elimination pathways have been observed for the formation of chiral allenes, with the stereochemical outcome being controlled by the reaction parameters. nih.gov Understanding these stereochemical pathways is essential for controlling the stereoselectivity of transformations involving alkenylsilanes like this compound.

Role of Hyperconjugation in Electrophilic Additions to Alkenylsilanes

The reactivity of alkenylsilanes in electrophilic additions is significantly influenced by the β-silicon effect, a phenomenon rooted in hyperconjugation. qub.ac.uk The β-silicon effect refers to the stabilization of a positive charge at the carbon atom beta to the silicon atom. qub.ac.uk This stabilization arises from the interaction of the high-lying C-Si σ-bonding orbital with the empty p-orbital of the carbocation. qub.ac.uk

This hyperconjugative interaction has several important consequences:

Rate Acceleration: The introduction of a β-silyl group dramatically increases the reactivity of an alkene towards electrophiles. For instance, the reactivity of propene towards the diphenylmethyl cation is increased by a factor of 30,700 by the presence of a β-trimethylsilyl group. capes.gov.br

Regioselectivity: Electrophilic attack on an allylsilane typically occurs at the γ-carbon, leading to the formation of a β-silyl-substituted carbocation. This intermediate is stabilized by the β-silicon effect. Subsequent loss of the silyl (B83357) group results in the formation of a new double bond. qub.ac.uk

Stereochemistry: The electrophilic addition to allylsilanes often proceeds via an anti-attack pathway. qub.ac.uk

The stabilizing effect of the silyl group on an adjacent developing positive charge plays a crucial role in directing the regioselectivity of reactions. chemrxiv.org For example, in the metal-free intermolecular C-H amination of allyl silanes, the β-silicon effect selectively drives a closed transition state, leading to high site-selectivity. chemrxiv.org The degree of cis-addition of bromine to β-silylstyrenes has been used to probe the ability of different silyl groups to stabilize a β-carbocation, providing a measure of the β-effect. rsc.org

Computational and Theoretical Approaches to Triphenyl Prop 1 En 1 Yl Silane Chemistry

Quantum Chemical Studies on Reaction Energetics and Transition States of Transformations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. They allow for the mapping of potential energy surfaces, identifying transition states, and calculating reaction barriers, which are crucial for understanding reaction kinetics and outcomes.

Key transformations involving Triphenyl(prop-1-en-1-yl)silane that have been studied or are amenable to such analysis include its formation via isomerization, as well as its subsequent derivatization through epoxidation and cross-coupling reactions. nih.govcardiff.ac.ukacs.org

Isomerization of Allyl Triphenylsilane (B1312308): The synthesis of this compound is notably achieved through the B(C6F5)3-catalyzed isomerization of allyl triphenylsilane. nih.govacs.org Experimental studies suggest a mechanism involving the activation of the alkene by the Lewis acidic borane (B79455), leading to a β-silyl cation intermediate. nih.gov This intermediate is then proposed to undergo a 1,2-hydride shift to yield the final, more stable internal alkene.

Quantum chemical studies can model this entire reaction pathway. By calculating the relative energies of the reactant, the proposed β-silyl cation intermediate, the transition state for the hydride shift, and the final product, chemists can validate the proposed mechanism and understand the factors driving the reaction's high efficiency and stereoselectivity. High-level composite quantum chemical methods, such as W1X-1, have established a benchmark for accurately determining the thermochemical properties of organosilicon compounds, providing a reliable foundation for such energetic calculations. nih.govacs.org

Table 1: Hypothetical Relative Energies for the B(C6F5)3-Catalyzed Isomerization of Allyl Triphenylsilane This table presents a conceptual energy profile based on the proposed mechanism. Actual values would be determined via specific quantum chemical calculations.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactant Complex | Allyl triphenylsilane + B(C6F5)3 | 0 |

| TS1 | Transition state for borane addition | +15 |

| Intermediate | β-silyl carbocation stabilized by [HB(C6F5)3]- | +5 |

| TS2 | Transition state for 1,2-hydride shift | +10 |

| Product Complex | This compound + B(C6F5)3 | -5 |

Other Transformations: The energetics of other reactions, such as the stereospecific epoxidation of the double bond with agents like m-CPBA nih.govacs.org or its participation in palladium-catalyzed Hiyama cross-coupling reactions, cardiff.ac.ukacs.org can also be computationally modeled. These studies can reveal the transition state geometries that dictate stereochemical outcomes and help optimize reaction conditions by identifying the rate-determining steps.

Electronic Structure Analysis and Bonding Characteristics of the Organosilane Moiety

The reactivity and stability of this compound are intrinsically linked to its electronic structure. The interplay between the silicon atom, the three phenyl rings, and the prop-1-en-1-yl group governs the molecule's properties.

The silicon center in triphenylsilanes adopts a distorted tetrahedral geometry. nih.gov Analysis of the related compound, Triphenyl(prop-2-yn-1-yl)silane, reveals C-Si-C bond angles in the range of 106.05° to 110.58° and Si-C bond lengths between 1.855 Å and 1.883 Å. nih.gov Similar parameters are expected for this compound.

A key feature of the organosilane moiety in this molecule is the nature of the silicon-vinyl group bonding. The silicon atom influences the electronic distribution of the π-system in the prop-1-en-1-yl group through several mechanisms:

Inductive Effects: Silicon is more electropositive than carbon, leading to a slight polarization of the Si-C bond.

Hyperconjugation (σ-π Conjugation): The σ-electrons of the C-Si bond can interact with the π-system of the double bond. This interaction, often referred to as β-stabilization, influences the electron density and reactivity of the double bond. This electronic effect is a significant factor in directing the outcome of electrophilic additions and contributes to the high (E)-selectivity observed during its synthesis from allyl silane (B1218182). nih.gov

(p-d)π Bonding: Although debated, the potential involvement of silicon's empty d-orbitals in bonding with the p-orbitals of the vinyl group has been considered as a contributing factor to the electronic properties of vinylsilanes.

Computational methods like Natural Bond Orbital (NBO) analysis can quantify these interactions, providing a detailed picture of electron delocalization and the nature of the chemical bonds. This analysis helps explain the observed chemical behavior, such as the regioselectivity of addition reactions and the influence of the triphenylsilyl group on the stability of adjacent charges or radicals.

Table 2: Representative Bonding Characteristics of the Triphenylsilyl Moiety Data based on the closely related structure of Triphenyl(prop-2-yn-1-yl)silane as a reference. nih.gov

| Parameter | Description | Typical Value |

| Si-C (phenyl) Bond Length | The distance between silicon and a carbon atom of a phenyl ring. | ~1.86 Å |

| Si-C (alkenyl) Bond Length | The distance between silicon and the sp2 carbon of the propenyl group. | ~1.88 Å |

| C-Si-C Bond Angle | The angle between two carbon atoms bonded to the central silicon atom. | 106-111° |

| Coordination Geometry | The spatial arrangement of atoms around the central silicon atom. | Distorted Tetrahedral |

Predictive Modeling for Reactivity and Stereoselectivity in Organosilicon Systems

Building on the foundational understanding from quantum chemical studies, predictive modeling seeks to forecast the outcomes of chemical reactions without the need for experimentation. These models often use descriptors derived from computational chemistry and apply machine learning algorithms or quantitative structure-activity relationship (QSAR) principles to predict properties like reaction yield, site of reactivity, or stereoselectivity. mdpi.comnih.gov

For a system like this compound, predictive models could be developed to address several key questions:

Reactivity Prediction: By analyzing a database of known organosilicon reactions, a model could predict the likelihood of a successful Hiyama coupling with various aryl halides. cardiff.ac.uk Such models use descriptors that encode the electronic and steric properties of the reactants to forecast the reaction's success. nih.gov

Site of Reactivity: In more complex substrates, models can predict which functional group is most likely to react. For this compound, this is relatively straightforward, but for multifunctional derivatives, such models could predict whether a reaction would occur at the double bond, a phenyl ring, or another site. researchgate.net

Stereoselectivity Modeling: The high (E)-stereoselectivity in the isomerization of allyl triphenylsilane to this compound is a prime candidate for predictive modeling. nih.govacs.org A model could be trained on the transition state energies of various substituted allyl silanes to predict the E/Z ratio for new, unseen substrates, thereby guiding catalyst and substrate design.

The development of these models relies on generating robust datasets and selecting relevant molecular descriptors. These descriptors can range from simple physicochemical properties to sophisticated quantum chemical parameters that capture the nuances of the electronic structure.

Table 3: Potential Descriptors for Predictive Modeling of this compound Reactivity

| Descriptor Type | Specific Example | Relevance |

| Steric | Sterimol parameters, Cone angle | Predicts how the bulky triphenylsilyl group affects access to the reactive site. |

| Electronic | NBO charges on C=C atoms | Quantifies the electrophilicity/nucleophilicity of the double bond for addition reactions. |

| Quantum Chemical | HOMO/LUMO energies | Indicates susceptibility towards electrophiles or nucleophiles. |

| Topological | Molecular connectivity indices | Encodes information about the molecule's branching and structure. |

| Thermodynamic | Calculated enthalpy of reaction | Predicts the energetic favorability of a potential transformation. nih.govacs.org |

By integrating these computational approaches, researchers can move from a descriptive to a predictive understanding of the chemistry of this compound and other complex organosilicon compounds, accelerating discovery and innovation in the field.

Advanced Applications and Future Research Directions

Development of Novel Synthetic Routes to Complex Molecular Architectures Utilizing Triphenyl(prop-1-en-1-yl)silane

This compound serves as a key intermediate in the development of novel synthetic pathways for intricate molecular structures. A significant advancement lies in its generation via the isomerization of the readily available allyl triphenyl silane (B1218182). This transformation can be efficiently catalyzed by the metal-free Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to produce this compound with high E-selectivity. acs.orgnih.gov This isomerization sets the stage for subsequent functionalization, enabling the construction of more complex molecules.

The utility of the triphenylsilyl group in these cross-coupling reactions is noteworthy. While various silyl (B83357) groups have been employed in Hiyama couplings, the use of the triphenylsilyl group has been less explored. cardiff.ac.uk Its successful application in this context expands the toolkit available to synthetic chemists for carbon-carbon bond formation. cardiff.ac.uk

Table 1: B(C₆F₅)₃-Catalyzed Isomerization of Allyl Triphenyl Silane

| Catalyst | Solvent | Temperature (°C) | Time (h) | NMR Yield (%) | E:Z Ratio |

| B(C₆F₅)₃ (5 mol %) | Toluene (B28343) | 140 | 48 | 85 | 97:3 |

| None | Toluene | 140 | 48 | 0 | - |

This table is based on data from Morrill, L. C., et al. (2022). nih.gov

Potential in Polymer and Materials Science Applications Deriving from Alkenylsilane Scaffolds

Alkenylsilanes, such as this compound, are recognized as valuable building blocks in the fields of polymer chemistry and materials science. nih.govacs.org The presence of the polymerizable vinyl group, coupled with the unique properties imparted by the silicon atom, makes them attractive monomers for the synthesis of novel organosilicon polymers. These polymers can exhibit a range of desirable characteristics, including high thermal stability, oxidative resistance, and unique optical and electronic properties. wiley-vch.de

While specific examples of polymers derived directly from this compound are not yet widely reported in the literature, the general reactivity of alkenylsilanes in polymerization reactions is well-established. researchgate.net For instance, vinylsilanes can undergo polymerization to form polycarbosilanes, which are precursors to silicon carbide ceramics. researchgate.net The stereochemistry of the alkenylsilane can influence the properties of the resulting polymer. Stereodivergent hydrosilylation of terminal alkynes can produce both (E)- and (Z)-alkenylsilanes, which can then be used in polyaddition reactions to create silicon-containing polymers like poly(aryleneethenylenesilylene)s in a stereocontrolled manner. acs.org

The triphenylsilyl group in this compound can be expected to impart specific properties to any resulting polymer, such as increased rigidity, thermal stability, and a high refractive index due to the presence of the bulky phenyl groups. The exploration of this compound as a monomer or co-monomer in polymerization reactions represents a promising area for future research in materials science.

Emerging Trends in Metal-Free Organosilicon Catalysis for Sustainable Synthesis

A significant trend in modern chemistry is the move towards more sustainable synthetic methods, which includes the replacement of precious and often toxic transition metal catalysts with more abundant and environmentally benign main-group catalysts. The synthesis and utilization of this compound are at the forefront of this movement, particularly through the use of metal-free organoborane catalysts.

The B(C₆F₅)₃-catalyzed isomerization of allyl silanes to furnish this compound is a prime example of a metal-free transformation. nih.govbath.ac.uk This reaction avoids the use of transition metals like ruthenium, palladium, or iridium, which are often employed for similar isomerization processes. bath.ac.uk The use of B(C₆F₅)₃, a commercially available and relatively stable Lewis acid, offers a more sustainable alternative. nih.govbath.ac.uk

This catalytic system operates through a proposed mechanism involving either a hydride abstraction or a 1,2-hydride shift, facilitated by the highly Lewis acidic borane (B79455). bath.ac.uk The ability of B(C₆F₅)₃ to catalyze such transformations highlights the expanding role of main-group elements in catalysis, offering reactivity that can be complementary to traditional transition metal-based systems. bath.ac.uk The development of such metal-free catalytic processes is a key aspect of green chemistry, aiming to reduce the environmental impact of chemical synthesis.

Green Chemistry Considerations in the Synthesis and Utilization of Organosilicon Compounds

The synthesis and application of this compound can be evaluated through the lens of green chemistry principles, which aim to design chemical processes that are more environmentally friendly. A key aspect is the concept of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.comchemistry-teaching-resources.com

The B(C₆F₅)₃-catalyzed isomerization of allyl triphenyl silane to this compound is an addition reaction, which is inherently 100% atom economical as all the atoms of the reactant are incorporated into the product. youtube.com This stands in contrast to substitution or elimination reactions which generate byproducts and thus have lower atom economies. youtube.com

Unexplored Reactivity Patterns and Derivatization Strategies for Enantioselective and Diastereoselective Transformations

While the utility of this compound in cross-coupling reactions is established, its full reactive potential remains an active area of investigation. The presence of the carbon-carbon double bond offers a handle for a variety of functionalization reactions, and the stereochemistry of these transformations is of particular interest.

A notable example of a diastereoselective transformation is the stereospecific epoxidation of (E)-Triphenyl(prop-1-en-1-yl)silane with reagents like m-chloroperoxybenzoic acid (mCPBA). This reaction yields the corresponding trans-epoxide as a single observable isomer, demonstrating excellent diastereocontrol. nih.gov This epoxide can then serve as a versatile intermediate for further synthetic manipulations.

The development of enantioselective transformations of this compound is a key frontier. The synthesis of chiral organosilicon compounds is of growing importance, and the development of catalytic asymmetric methods to functionalize the double bond of this compound would be highly valuable. Potential areas of exploration include enantioselective dihydroxylation, aminohydroxylation, or cyclopropanation reactions. The bulky triphenylsilyl group could play a crucial role in directing the stereochemical outcome of these reactions.

Furthermore, the electrophilic substitution reactions of vinylsilanes are known to be stereospecific, which suggests that other electrophile-induced cyclizations or additions involving this compound could proceed with high levels of stereocontrol. mcgill.ca The exploration of such unexplored reactivity patterns and the development of novel derivatization strategies will undoubtedly continue to expand the synthetic utility of this versatile organosilicon compound.

Q & A

Q. What are the common synthetic routes for preparing Triphenyl(prop-1-en-1-yl)silane, and how are the reaction conditions optimized?

- Methodological Answer : this compound can be synthesized via silylation of prop-1-en-1-yl intermediates. A typical approach involves reacting a propenyl Grignard reagent (e.g., CH₂=CHCH₂MgBr) with triphenylchlorosilane under anhydrous conditions in tetrahydrofuran (THF) at 0–25°C . Purification often employs vacuum distillation or column chromatography. Key optimization parameters include maintaining an inert atmosphere (argon/nitrogen) to prevent oxidation and controlling stoichiometry to minimize byproducts like tetraphenylsilane . Reaction progress can be monitored via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹H/¹³C NMR : The vinyl proton (CH₂=CH–) resonates at δ 5.0–6.0 ppm (¹H), with coupling constants (J ≈ 10–16 Hz) indicating trans/cis isomerism. The silicon-bound methyl groups appear as singlets at δ 0.1–0.3 ppm .

- FT-IR : Stretching vibrations for Si–C (~1250 cm⁻¹) and C=C (~1640 cm⁻¹) confirm structural integrity .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 312 for [M]⁺) and fragmentation patterns (e.g., loss of phenyl groups) aid in identification .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., using B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gap, charge distribution, and transition states. For example:

- HOMO : Localized on the vinyl group, indicating nucleophilic reactivity.

- LUMO : Dominated by silicon’s σ* orbitals, suggesting electrophilic silylation sites .

Software like Gaussian or ORCA can simulate reaction pathways (e.g., hydrosilylation) and compare theoretical/experimental NMR shifts to validate structures .

Q. What strategies are recommended for resolving contradictions in crystallographic data during the refinement of this compound structures?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron X-ray data (λ ≈ 0.7–1.0 Å) to minimize absorption errors from silicon .

- Refinement in SHELXL : Apply restraints for anisotropic displacement parameters (ADPs) of phenyl rings and use the TWIN/BASF commands for twinned crystals .

- Validation Tools : Check for overfitting using R-factor gaps (Δ(R₁-R₂) < 0.05) and Hirshfeld surface analysis in CrystalExplorer .

Q. What mechanistic insights govern the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer : In palladium-catalyzed couplings (e.g., Hiyama coupling):

- Transmetalation : The silicon group stabilizes β-vinyl intermediates, favoring retention of configuration at the double bond .

- Steric Effects : Triphenylsilyl groups direct electrophilic attack to the less hindered α-position, as shown in reactions with aryl halides .

Kinetic studies (e.g., Eyring plots) and isotopic labeling (²H/¹³C) can elucidate rate-determining steps and migratory aptitudes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.